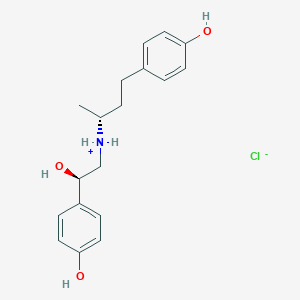

Butopamine Hydrochloride

Übersicht

Beschreibung

Butopamine Hydrochloride is a synthetic derivative of dopamine, categorized as a catecholamine. It is a phenethanolamine salt and a beta-adrenoceptor agonist, primarily used in scientific research to study the effects of dopamine on behavior, cognition, and psychiatric medications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butopamine Hydrochloride can be synthesized from Benzenemethanol, 4-hydroxy-α-[[[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-, (αS)- . The synthesis involves the reaction of the precursor with hydrochloric acid under controlled conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity. The process includes rigorous quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Butopamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenethylamines

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Butopamine is a stereoisomer of ractopamine, characterized primarily as a non-selective ligand at beta-adrenergic receptors, with a stronger affinity for beta2 receptors compared to beta1 receptors. This selectivity gives it distinct pharmacological effects:

- Beta1 Agonism : Associated with increased heart rate and myocardial contractility.

- Beta2 Agonism : Leads to vasodilation and bronchodilation, making it useful in respiratory conditions .

Table 1: Pharmacological Characteristics of this compound

Cardiovascular Treatment

Butopamine has shown promise in treating congestive heart failure (CHF) by improving cardiac output. Clinical findings indicate that intravenous administration can lead to significant increases in cardiac index and heart rate, providing symptomatic relief in acute heart failure cases. However, caution is advised due to potential side effects like ventricular ectopy at higher doses .

Case Study: Acute Heart Failure Management

A study conducted by Thompson et al. reported on patients with acute heart failure who were treated with butopamine. The results highlighted improvements in cardiac performance metrics such as:

- Increased cardiac index

- Enhanced systolic function

- Notable reduction in symptoms of heart failure

Despite the benefits, some patients experienced adverse effects, necessitating careful monitoring during treatment .

Research on Neurological Disorders

Emerging research suggests that butopamine may have applications beyond cardiovascular health, particularly in neurological disorders where dopaminergic signaling is disrupted. Its mechanism as a beta-adrenoceptor agonist may offer therapeutic avenues for conditions like Parkinson's disease and cognitive deficits associated with dopaminergic dysfunction.

Table 2: Potential Applications in Neurology

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Parkinson's Disease | Modulation of dopaminergic pathways | Improvement in motor function and cognition |

| Cognitive Deficits | Anti-inflammatory properties | Enhanced cognitive performance |

Research Findings and Insights

Recent studies have explored the role of dopaminergic drugs, including butopamine, in managing neurodegenerative diseases. These investigations reveal that dopaminergic signaling can influence not only motor functions but also cognitive processes:

- Dopaminergic drugs have shown anti-inflammatory effects that could mitigate neuroinflammation associated with diseases like Alzheimer's and Parkinson's .

- Research indicates that beta-adrenoceptor stimulation may enhance neuroplasticity, potentially benefiting cognitive recovery post-injury or during disease progression .

Wirkmechanismus

Butopamine Hydrochloride functions as a beta-adrenoceptor agonist, engaging dopamine receptors in the brain. It mimics the action of natural dopamine, influencing movement, emotion, cognition, and pleasure. The compound’s effects are mediated through the activation of beta-adrenergic receptors, leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ractopamine Hydrochloride: Another beta-adrenoceptor agonist used as a feed additive.

Dobutamine Hydrochloride: A synthetic catecholamine used in the treatment of heart failure.

Isoprenaline Hydrochloride: A beta-adrenergic agonist used to treat bradycardia and heart block.

Uniqueness: Butopamine Hydrochloride is unique due to its specific stereoisomeric form, which exhibits higher activity at beta-adrenoceptors compared to other similar compounds. This makes it particularly valuable in research focused on the precise mechanisms of dopamine and its analogs .

Biologische Aktivität

Butopamine hydrochloride is a synthetic compound recognized for its significant biological activity, primarily as a beta-adrenergic agonist. This article explores its pharmacological properties, mechanisms of action, and potential applications in medical and research settings.

- Chemical Formula : C18H24ClNO3

- Molecular Weight : 335.85 g/mol

- Classification : Beta-adrenergic agonist

This compound is known to selectively stimulate beta-2 adrenergic receptors, which are crucial in various physiological processes, including the regulation of airway smooth muscles and metabolic pathways. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

This compound acts primarily through its interaction with beta-adrenergic receptors:

- Beta-1 Receptors : Associated with cardiac function.

- Beta-2 Receptors : Involved in smooth muscle relaxation and metabolic regulation.

Research indicates that butopamine is a full agonist at the beta-2 receptor while acting as a partial agonist at the beta-1 receptor. This selectivity minimizes side effects typically associated with non-selective beta agonists, such as increased heart rate and blood pressure .

Biological Activity

The biological activity of this compound can be summarized as follows:

Neurological Studies

This compound has been utilized in animal models to explore its effects on dopamine signaling pathways. It shows promise for therapeutic applications in conditions like Parkinson's disease and schizophrenia due to its modulation of dopamine-related processes.

Animal Studies on Muscle Growth

In studies involving livestock, butopamine has demonstrated significant effects on muscle growth by stimulating beta-adrenergic receptors:

- Increased Muscle Mass : Enhanced protein deposition leading to lean muscle growth.

- Behavioral Side Effects : Notable agitation and restlessness observed in treated animals .

Pharmacokinetics and Excretion

Studies on ractopamine (the active component of butopamine) reveal important pharmacokinetic data:

- Absorption : Rapid absorption post-administration.

- Excretion : Primarily through urine, with significant amounts excreted within the first 24 hours .

Case Studies

- Heart Failure Treatment : Clinical findings indicate that butopamine improves cardiac performance in patients with ventricular dysfunction. Intravenous administration resulted in increased cardiac index and heart rate .

- Animal Behavior Studies : Behavioral side effects were documented in livestock treated with ractopamine, highlighting the need for careful dosage management to mitigate adverse reactions .

Eigenschaften

IUPAC Name |

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-WJKBNZMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225447 | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74432-68-1 | |

| Record name | Butopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.